CYP1A1 vs. CYP1B1 Isoform Selectivity Profile of the 6-Ethoxy-4-Fluorobenzyl Pyrimidine Carboxamide
In a standardized fluorescence-based CYP inhibition panel using human CYP isoforms expressed in HEK293 cells (or yeast microsomal membranes for CYP1B1), 6-ethoxy-N-[(4-fluorophenyl)methyl]pyrimidine-4-carboxamide exhibited differential inhibition of CYP1 family members. The compound inhibited CYP1A1 with an IC50 of 1.20 × 10³ nM (1.2 µM) and CYP1B1 with an IC50 of 900 nM (0.9 µM), representing a ~1.3-fold preference for CYP1B1 [1]. Against CYP2C19, the IC50 was ≥10,000 nM, and against CYP3A4 it was >10,000 nM, indicating minimal interaction with these major drug-metabolizing isoforms [1]. In contrast, the 6-methoxy analog N-(4-fluorobenzyl)-6-methoxypyrimidine-4-carboxamide typically shows a different rank order of CYP inhibition, often with greater CYP1A1 potency, while the 2-fluorobenzyl positional isomer introduces steric hindrance that can abrogate CYP binding altogether [2]. This isoform-selective inhibition pattern, with a quantifiable CYP1B1/CYP1A1 ratio and clean off-target profile against CYP2C19 and CYP3A4, is a critical differentiator for researchers constructing CYP selectivity panels or evaluating drug-drug interaction liability.
| Evidence Dimension | CYP450 isoform inhibition potency (IC50) |
|---|---|
| Target Compound Data | CYP1A1 IC50 = 1,200 nM; CYP1B1 IC50 = 900 nM; CYP2C19 IC50 = 10,000 nM; CYP3A4 IC50 >10,000 nM |
| Comparator Or Baseline | 6-Methoxy analog (N-(4-fluorobenzyl)-6-methoxypyrimidine-4-carboxamide): typically CYP1A1 IC50 <500 nM, broader CYP inhibition. 2-Fluorobenzyl positional isomer: generally CYP-inactive. |
| Quantified Difference | 1.3-fold CYP1B1 preference vs. 6-methoxy analog's reversed selectivity; >8-fold window over CYP2C19 and CYP3A4 versus broader inhibition by 6-methoxy analog. |
| Conditions | Recombinant human CYP isoforms (HEK293 or yeast microsomes), fluorogenic substrates (7-ethoxyresorufin for CYP1A1/1B1, 3-cyano-7-ethoxycoumarin for CYP2C19, dibenzylfluorescein for CYP3A4), 10–30 min preincubation, fluorescence detection [1]. |
Why This Matters
This quantified selectivity window enables development of cleaner CYP drug-drug interaction assays, avoiding confounding hits that would emerge with less selective analogs, thus reducing false-positive rates in metabolic stability screening cascades.
- [1] BindingDB BDBM50269353 (CHEMBL4105559). Multiple CYP inhibition IC50 values curated from ChEMBL; assays performed at De Montfort University. View Source
- [2] ChEMBL Database. Structure-Activity Relationship Data for Pyrimidine-4-Carboxamides. European Bioinformatics Institute. View Source
